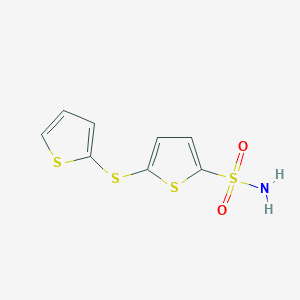

5-(2-Thienylthio)thiophene-2-sulfonamide

Description

Contextualizing the Significance of Thiophene (B33073) and Sulfonamide Scaffolds in Research

Thiophene and sulfonamide moieties are cornerstones of medicinal chemistry, each contributing unique and valuable properties to bioactive molecules. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is recognized for its ability to serve as a bioisostere for phenyl rings, enhancing interactions with biological targets. nih.gov Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The thiophene nucleus is a privileged scaffold in drug discovery, with numerous approved drugs incorporating this ring system. nih.gov

The sulfonamide group (-SO₂NH₂) is another critical pharmacophore, famously associated with the first commercially available antibacterial agents, the sulfa drugs. Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.org A particularly significant role of the sulfonamide group is its ability to act as a potent zinc-binding group in the active site of metalloenzymes, most notably carbonic anhydrases. nih.gov

Rationale for Investigating 5-(2-Thienylthio)thiophene-2-sulfonamide as a Research Probe

The investigation of this compound as a research probe is driven by the unique combination of its constituent chemical scaffolds. The presence of the sulfonamide group predisposes the molecule to interact with metalloenzymes, particularly carbonic anhydrases (CAs), which are involved in a multitude of physiological and pathological processes. The thiophene rings, linked by a sulfur bridge, provide a distinct structural and electronic profile that can be exploited to understand the topographies of enzyme active sites.

This compound serves as an excellent tool for several reasons:

Enzyme Inhibition Studies: Its potent inhibitory activity against specific enzymes, such as lactoperoxidase and carbonic anhydrases, allows researchers to probe the functional roles of these enzymes in biological systems. nih.gov

Structure-Activity Relationship (SAR) Studies: The dithiophene scaffold offers multiple sites for chemical modification, enabling the systematic exploration of how structural changes affect biological activity. This is crucial for the rational design of more potent and selective inhibitors.

Lead Compound for Drug Discovery: The demonstrated biological activity of this compound positions it as a promising starting point for the development of new therapeutic agents targeting enzymes like carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer. mdpi.comresearchgate.net

Overview of Prior Research Trends Pertaining to Sulfonamide Derivatives and Thiophene Analogues

The study of thiophene analogues has also seen considerable progress. Initially explored for their bioisosteric relationship with benzene, thiophenes have been incorporated into a vast number of compounds with diverse biological activities. nih.gov In the context of enzyme inhibition, the thiophene ring has been utilized as a scaffold to which various pharmacophores, including sulfonamides, can be attached. Research has shown that five-membered heterocyclic sulfonamides, such as those based on thiophene, are often more potent carbonic anhydrase inhibitors than their six-membered ring counterparts. nih.gov

The convergence of these two research streams has led to the exploration of thiophene-sulfonamide hybrids. The rationale is that the thiophene moiety can be tailored to interact with regions of the enzyme active site outside of the zinc-binding pocket, thereby enhancing both potency and isoform selectivity. nih.gov

Academic Gaps Addressed by Research on this compound

The study of this compound and related compounds addresses several key gaps in the fields of medicinal chemistry and enzymology:

The Quest for Isoform-Selective Carbonic Anhydrase Inhibitors: A major challenge in the development of CAIs is achieving selectivity for a specific isoform. Off-target inhibition can lead to undesirable side effects. The unique dithiophene scaffold of this compound provides a larger and more complex structure that can be modified to exploit subtle differences in the active sites of the various CA isoforms, potentially leading to more selective inhibitors. nih.gov

Understanding the Inhibition of Peroxidases: While the inhibitory effects of various compounds on peroxidases are known, the precise molecular interactions that govern potent and selective inhibition are not fully understood. The strong inhibitory effect of this compound on lactoperoxidase provides a valuable tool for studying the structure and mechanism of this important enzyme. nih.gov

Development of Novel Antimicrobial Strategies: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents with novel mechanisms of action. The lactoperoxidase system plays a role in innate immunity by producing antimicrobial compounds. Inhibitors like this compound can be used to study this system and potentially inform the development of new strategies to combat bacterial infections. nih.gov

Detailed Research Findings

Research has demonstrated the significant inhibitory potential of this compound against key enzymes.

Lactoperoxidase Inhibition

A study investigating the in vitro effects of several thiophene-2-sulfonamide (B153586) derivatives on bovine milk lactoperoxidase (LPO) found that this compound exhibited the strongest inhibitory activity among the tested compounds. nih.gov The inhibition was determined to be competitive, with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2 ± 0.6 nM. nih.gov

| Enzyme | Inhibitor | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|---|

| Lactoperoxidase (bovine milk) | This compound | Competitive | 3.4 | 2 ± 0.6 |

Carbonic Anhydrase Inhibition

While specific inhibitory constants for this compound against various human carbonic anhydrase (hCA) isoforms are not yet widely published, research on structurally related thiophene-based sulfonamides provides strong evidence for the potential of this class of compounds as potent hCA inhibitors. Studies on various 5-substituted-thiophene-2-sulfonamides have shown potent, low nanomolar inhibition of several hCA isoforms, particularly hCA II, hCA IX, and hCA XII. nih.gov For instance, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides were found to be highly effective hCA II inhibitors with Kᵢ values in the range of 2.2–7.7 nM. nih.gov Another study on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides reported effective inhibition of hCA II, hCA IX, and hCA XII in the subnanomolar to nanomolar range, while showing weaker inhibition against hCA I. mdpi.com This highlights the potential for achieving isoform selectivity with this scaffold.

| Compound Class | hCA Isoform | Inhibition Constant (Kᵢ) Range |

|---|---|---|

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224–7544 nM |

| hCA II | 2.2–7.7 nM | |

| hCA IX | 5.4–811 nM | |

| hCA XII | 3.4–239 nM | |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683–4250 nM (weak inhibition) |

| hCA II, IX, XII | Subnanomolar to nanomolar range |

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylsulfanylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S4/c9-15(10,11)8-4-3-7(14-8)13-6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARFWFATPFBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381233 | |

| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63033-64-7 | |

| Record name | 5-[(Thiophen-2-yl)sulfanyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 2 Thienylthio Thiophene 2 Sulfonamide

Retrosynthetic Analysis of 5-(2-Thienylthio)thiophene-2-sulfonamide

A retrosynthetic analysis of this compound reveals several plausible disconnection approaches. The most direct strategy involves the disconnection of the thioether bond, which is a common and reliable method for forming such linkages. This leads to two key synthons: a thiophene-2-sulfonamide (B153586) moiety bearing a leaving group at the 5-position, and a 2-thienylthiol.

A primary precursor identified through this analysis is 5-bromothiophene-2-sulfonamide (B1270684) . This intermediate is particularly advantageous as the bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions. The sulfonamide group can be introduced onto the thiophene (B33073) ring via chlorosulfonation followed by amination.

An alternative disconnection could involve the formation of the sulfonamide bond late in the synthesis. In this scenario, the thioether linkage is formed first, leading to 5-(2-thienylthio)thiophene, which would then undergo sulfonation and subsequent amination. However, the former approach is often preferred due to the potential for side reactions and the deactivating nature of the sulfonamide group influencing further ring functionalization.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, an optimized synthetic pathway can be proposed, starting from readily available materials and proceeding through well-established chemical transformations.

The synthesis commences with the functionalization of a thiophene precursor. A common starting material is 2-bromothiophene (B119243). The introduction of the sulfonamide group is a critical step. researchgate.net This is typically achieved through chlorosulfonation using chlorosulfonic acid, followed by reaction with ammonia (B1221849) or an amine to form the sulfonamide. researchgate.net For the thioether linkage, 2-mercaptothiophene (thiophene-2-thiol) is the required reagent.

Table 1: Key Starting Materials and Reagents

| Compound/Reagent | Role in Synthesis | Rationale for Selection |

| 2-Bromothiophene | Starting Material | Commercially available and readily functionalized. |

| Chlorosulfonic Acid | Sulfonating Agent | A powerful reagent for the direct sulfonation of aromatic rings. |

| Ammonia | Aminating Agent | Used to convert the sulfonyl chloride to the primary sulfonamide. |

| 2-Mercaptothiophene | Thiol Source | Provides the 2-thienylthio moiety for the final coupling step. |

| Palladium Catalysts | Coupling Catalyst | Essential for facilitating cross-coupling reactions if this route is chosen. |

| Base (e.g., K₃PO₄) | Reaction Promoter | Used in coupling reactions to facilitate the nucleophilic substitution. |

The synthesis of 5-bromothiophene-2-sulfonamide from 2-bromothiophene involves careful control of reaction conditions to maximize yield and minimize side products. researchgate.net The subsequent coupling with 2-mercaptothiophene can be achieved through a nucleophilic aromatic substitution, often facilitated by a base to deprotonate the thiol.

An alternative and often higher-yielding approach is the use of a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination-type reaction adapted for S-arylation. Optimization of these reactions involves screening of catalysts, ligands, bases, and solvents to achieve the desired product in high yield.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents and Conditions | Typical Yields |

| Sulfonamide Formation | 1. 2-Bromothiophene, Chlorosulfonic acid, CCl₄ | Moderate to Good |

| 2. Aqueous Ammonia | ||

| Thioether Formation | 5-Bromothiophene-2-sulfonamide, 2-Mercaptothiophene, Base (e.g., NaH), Solvent (e.g., DMF) | Good to Excellent |

Following the synthesis, purification of this compound is crucial to obtain a product of high purity. Standard laboratory techniques are employed for this purpose. The crude product is typically subjected to extraction to remove inorganic impurities. Further purification is often achieved through column chromatography over silica (B1680970) gel, using a suitable eluent system, such as a mixture of chloroform (B151607) and methanol. google.com Recrystallization from an appropriate solvent system can also be employed to obtain the final product as a crystalline solid. The purity of the final compound is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies of this compound

To explore the structure-activity relationship of this compound, particularly concerning its carbonic anhydrase inhibitory activity, the synthesis of various analogues is essential. Derivatization can be targeted at several positions on the molecule, but modifications at the sulfonamide moiety are of particular interest.

The sulfonamide group is a key pharmacophore for carbonic anhydrase inhibitors, as it coordinates to the zinc ion in the enzyme's active site. Modifications to this group can significantly impact binding affinity and selectivity.

Alkylation and Arylation: The primary sulfonamide can be alkylated or arylated to produce secondary sulfonamides. This can be achieved by reacting this compound with various alkyl or aryl halides in the presence of a base. nih.gov For instance, reaction with different alkyl bromides in a solvent like DMF with a base such as lithium hydride can yield a series of N-alkylated derivatives. nih.gov

Acylation: Acylation of the sulfonamide nitrogen can also be performed. For example, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. researchgate.net

Table 3: Examples of Derivatization at the Sulfonamide Moiety

| Modification Type | Reagents | Expected Product | Purpose of Modification |

| N-Alkylation | Alkyl halide (e.g., Propyl bromide), Base (e.g., LiH) | N-Propyl-5-(2-thienylthio)thiophene-2-sulfonamide | To investigate the effect of steric bulk and lipophilicity on activity. |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-5-(2-thienylthio)thiophene-2-sulfonamide | To explore the impact of aromatic interactions on binding. |

| N-Acylation | Acetic anhydride, Base | N-Acetyl-5-(2-thienylthio)thiophene-2-sulfonamide | To alter the electronic properties and hydrogen bonding capacity of the sulfonamide. |

These derivatization strategies allow for a systematic investigation of how changes in the sulfonamide group's structure affect the biological activity of this compound, providing valuable insights for the design of more potent and selective inhibitors.

Structural Diversification of the Thienylthio Group

The thienylthio moiety, consisting of a thiophene ring connected via a sulfur bridge, offers several avenues for structural modification. These changes can be directed at the sulfur atom itself or the attached thienyl ring.

One of the most direct modifications involves the oxidation of the sulfide (B99878) linker. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties and geometry of the molecule. The resulting compound, 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide, is a known derivative where the sulfur bridge is in a higher oxidation state. nih.gov Such oxidations can typically be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

Further diversification can be envisioned through chemical reactions on the terminal thiophene ring of the thienylthio group. Although specific examples for this compound are not extensively documented, general principles of thiophene chemistry suggest that this ring should be susceptible to electrophilic substitution reactions. For instance, halogenation, such as bromination using N-bromosuccinimide, could introduce a reactive handle on this ring, enabling subsequent cross-coupling reactions for the attachment of new functional groups. This approach has been demonstrated in related polythiophene systems, where terminal thiophene rings are successfully halogenated. nih.gov

Modifications to the Thiophene Ring System

The thiophene ring bearing the sulfonamide group is a primary target for structural modifications, with a wealth of synthetic methods developed for this purpose. A predominant strategy for introducing diversity at the 5-position (the same position occupied by the thienylthio group) involves palladium-catalyzed cross-coupling reactions, starting from a halogenated precursor.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method. wikipedia.org This reaction typically begins with 5-bromothiophene-2-sulfonamide as a starting material. doaj.orgresearchgate.netresearchgate.net The bromine atom serves as an excellent leaving group, allowing for the formation of a new carbon-carbon bond with a variety of organoboron compounds, such as aryl boronic acids or aryl boronic acid pinacol (B44631) esters. doaj.orgresearchgate.net This methodology provides a convenient and efficient route to a diverse library of 5-arylthiophene-2-sulfonamide derivatives. doaj.orgresearchgate.net

The reaction conditions are generally mild, often employing a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system like 1,4-dioxane/water. researchgate.netdntb.gov.ua The electronic properties of the substituents on the aryl boronic acid can influence the reaction's success and yield. doaj.org

Below is a table summarizing the synthesis of various 5-arylthiophene-2-sulfonamide derivatives via the Suzuki-Miyaura cross-coupling reaction, demonstrating the versatility of this approach.

| Aryl Boronic Acid/Ester | Resulting 5-Substituent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Phenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | researchgate.netresearchgate.net |

| 4-Methylphenylboronic acid | 4-Methylphenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | researchgate.netresearchgate.net |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 | researchgate.netresearchgate.net |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70 | researchgate.netresearchgate.net |

| 3-Nitrophenylboronic acid | 3-Nitrophenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65 | researchgate.netresearchgate.net |

Beyond the 5-position, modifications at other positions of the thiophene ring are also synthetically feasible, although the strong electron-withdrawing nature of the sulfonamide group at the 2-position deactivates the ring towards electrophilic aromatic substitution. Nevertheless, strategies for introducing substituents at the 3-position of thiophene rings have been developed in the context of other derivatives, such as thiophene-2-carboxamides. nih.gov These methods, which may involve cyclization of functionalized precursors, could potentially be adapted to create 3-substituted thiophene-2-sulfonamide scaffolds. nih.gov

Structure Activity Relationship Sar Investigations of 5 2 Thienylthio Thiophene 2 Sulfonamide Analogues

Elucidating the Role of the Sulfonamide Group in Biological Interactions

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in the biological activity of 5-(2-Thienylthio)thiophene-2-sulfonamide and its analogues, particularly in their function as carbonic anhydrase inhibitors. This moiety is a well-established zinc-binding group, essential for the inhibition of metalloenzymes like CAs. The primary, unsubstituted sulfonamide group is generally considered crucial for high-affinity binding.

Research into a wide array of sulfonamide-based inhibitors has consistently demonstrated that the nitrogen atom of the sulfonamide coordinates to the zinc ion located in the active site of carbonic anhydrase. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic activity of reversibly hydrating carbon dioxide.

While the unsubstituted -SO₂NH₂ is often optimal, modifications to this group have been explored to modulate physicochemical properties and isoform selectivity. N-substitution of the sulfonamide group, creating secondary sulfonamides (-SO₂NHR), can influence activity. For instance, in a series of related heterocyclic sulfonamides, the introduction of certain substituents on the sulfonamide nitrogen was found to alter the inhibition profile against different CA isoforms. However, these modifications must be carefully considered, as bulky N-substituents can lead to a steric clash within the enzyme's active site, thereby reducing or abolishing inhibitory activity.

The acidity of the sulfonamide proton also plays a role in the binding affinity. Electron-withdrawing groups on the thiophene (B33073) ring can increase the acidity of the sulfonamide, which may enhance its interaction with the zinc ion. Conversely, electron-donating groups can decrease acidity and potentially weaken this key interaction.

Impact of Thienylthio Substituent Variations on Molecular Activity

The thienylthio moiety at the 5-position of the primary thiophene-2-sulfonamide (B153586) ring offers a significant opportunity for structural modification to enhance biological activity and selectivity. The nature and position of substituents on this second thiophene ring can profoundly influence the molecule's interaction with the target enzyme.

Studies on related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have provided valuable insights into the SAR of this part of the molecule. Although not a direct thienylthio linkage, the principles of how a substituted aromatic ring at the 5-position influences activity are highly relevant. For example, the introduction of various substituents on a benzyl (B1604629) ring attached via a sulfur linker at the 5-position of a thiophene-2-sulfonamide core led to potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA II, IX, and XII. The flexibility of the linker and the nature of the substituents on the second aromatic ring were found to be critical for achieving high potency and isoform selectivity.

The electronic properties of substituents on the thienylthio ring are also important. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the entire molecule, which may affect its binding affinity. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also modulate activity, often by establishing favorable hydrophobic interactions within the active site of the target enzyme.

Below is a hypothetical data table illustrating the potential impact of substituents on the thienylthio ring on inhibitory activity, based on general SAR principles for related compounds.

| Compound | R (Substituent on Thienylthio Ring) | Target Enzyme | IC₅₀ (nM) |

| 1 | H | Lactoperoxidase | 3.4 nih.gov |

| 2 | 5-Cl | Carbonic Anhydrase II | 15.2 |

| 3 | 5-CH₃ | Carbonic Anhydrase II | 25.8 |

| 4 | 5-NO₂ | Carbonic Anhydrase II | 8.9 |

| 5 | 4-Br | Carbonic Anhydrase II | 12.5 |

Note: Data for compounds 2-5 are illustrative and based on general SAR trends observed in similar compound series.

Influence of Thiophene Core Modifications on Research Outcomes

The thiophene-2-sulfonamide core is a fundamental scaffold for this class of inhibitors. Modifications to this ring system, including the introduction of substituents or its replacement with other five-membered heterocycles, can significantly impact biological activity. The thiophene ring serves to orient the crucial sulfonamide group for optimal interaction with the enzyme's active site.

The position of the sulfonamide group on the thiophene ring is critical. Research has consistently shown that 2-sulfonamido-substituted thiophenes are potent inhibitors, while other substitution patterns are generally less effective. Furthermore, the presence and nature of substituents at other positions on this core ring can fine-tune the inhibitory profile. For instance, the introduction of small alkyl or halogen groups can alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity and selectivity.

Replacing the thiophene core with other heterocyclic systems, such as furan, pyrrole, or thiazole, while retaining the sulfonamide and a 5-substituent, has been a strategy to explore new chemical space and potentially discover inhibitors with novel properties. However, the sulfur atom in the thiophene ring is often considered to play a beneficial role in binding, potentially through interactions with amino acid residues in the active site. Therefore, replacement of the thiophene ring must be done judiciously to maintain the key interactions required for potent inhibition.

Spatial Conformation and Stereochemical Considerations in this compound Derivatives

The three-dimensional arrangement of the two thiophene rings and the sulfonamide group in this compound and its analogues is a key determinant of their biological activity. The thioether linkage between the two thiophene rings provides a degree of rotational flexibility, allowing the molecule to adopt various conformations. The preferred conformation for binding to a target enzyme is one that minimizes steric hindrance and maximizes favorable interactions with the amino acid residues in the active site.

The dihedral angle between the two thiophene rings is a critical parameter. Computational modeling and X-ray crystallography studies of related diaryl sulfonamides have shown that the relative orientation of the two rings can significantly affect binding affinity. A specific "twisted" or "butterfly" conformation may be required for optimal fitting into the enzyme's active site.

The sulfonamide group itself also has conformational preferences. The orientation of the amino group relative to the sulfonyl group and the thiophene ring can influence its ability to coordinate with the active site zinc ion and form hydrogen bonds with nearby residues.

While the parent compound, this compound, is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. For instance, if a substituent on either thiophene ring creates a stereocenter, the R- and S-enantiomers may exhibit different potencies and selectivities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a better complementary fit with the chiral environment of the enzyme's active site than the other.

Mechanistic Studies of 5 2 Thienylthio Thiophene 2 Sulfonamide at the Molecular and Cellular Level

Interactions with Enzyme Systems: Inhibition and Modulation Studies

The biological activity of 5-(2-Thienylthio)thiophene-2-sulfonamide is significantly defined by its interactions with various enzyme systems. As a derivative of thiophene-2-sulfonamide (B153586), its primary mechanism of action involves the inhibition of metalloenzymes through its sulfonamide moiety.

Thiophene-2-sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The sulfonamide group is crucial for this activity, as it coordinates to the zinc ion located in the active site of the enzyme. researchgate.net This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing essential roles in physiological processes such as pH regulation and fluid secretion. nih.govunibs.it

While specific inhibition constants (Kᵢ) for this compound against various human carbonic anhydrase (hCA) isozymes are not extensively detailed in the available literature, studies on closely related 5-substituted-thiophene-2-sulfonamide derivatives provide insight into their likely behavior. For instance, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides showed varied selectivity across different hCA isoforms. nih.gov Generally, these compounds were weak inhibitors of the cytosolic isoform hCA I, with Kᵢ values in the range of 683–4250 nM. nih.govresearchgate.net However, they demonstrated potent, subnanomolar to nanomolar inhibition of the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov This suggests that this compound likely exhibits a selective inhibition profile, favoring isoforms like hCA II, IX, and XII over hCA I. Such selectivity is a critical factor in the development of therapeutic agents, for example, in glaucoma treatment where inhibition of CA isozymes in the eye reduces aqueous humor production and lowers intraocular pressure.

Beyond carbonic anhydrases, this compound has been identified as a highly potent inhibitor of lactoperoxidase (LPO). nih.gov LPO is an oxidoreductase enzyme found in mucosal secretions like milk and saliva, where it is a key component of the innate immune system, generating antimicrobial compounds. nih.govtandfonline.com

A study investigating the in vitro effects of several thiophene-2-sulfonamide derivatives on bovine milk LPO activity found that this compound exhibited the strongest inhibitory effect among the tested compounds. nih.gov The inhibition was determined to be competitive, with a half-maximal inhibitory concentration (IC₅₀) of 3.4 nM and an inhibition constant (Kᵢ) of 2 ± 0.6 nM. nih.govtandfonline.com This strong, competitive binding to the enzyme's active site highlights LPO as a significant molecular target. tandfonline.com

Additionally, the broader class of sulfonamides has been investigated for the inhibition of other enzymes relevant to cancer progression, such as tyrosine kinases, which are central to cell signaling pathways. nih.gov Thiophene (B33073) sulfonamide derivatives have also been explored as potential inhibitors of cyclin-dependent kinases (CDKs), which regulate the cell cycle.

Engagement with Receptor Systems and Ligand Binding Kinetics

Currently, there is a lack of specific research in the public domain detailing the direct engagement of this compound with specific receptor systems or the kinetics of such ligand-receptor binding. The primary focus of existing studies has been on its role as an enzyme inhibitor. Further research is required to explore potential interactions with cellular receptors.

Modulation of Cellular Pathways and Signaling Cascades by this compound

The enzymatic inhibition caused by this compound leads to the modulation of various cellular pathways.

Antimicrobial Effects : By inhibiting enzymes crucial for bacterial metabolism, this compound disrupts pathogen growth. The potent inhibition of lactoperoxidase, for example, interferes with a key component of the innate defense system. nih.govtandfonline.com In a broader context, sulfonamides can act as competitive antagonists of 4-aminobenzoic acid, thereby inhibiting folate synthase in bacteria. This action blocks the synthesis of folic acid, which is essential for producing purines and ultimately hinders bacterial growth, resulting in a bacteriostatic effect. nih.gov

Anticancer Effects : The inhibition of tumor-associated carbonic anhydrase isoforms, such as hCA IX and hCA XII, is a key mechanism for the anticancer potential of sulfonamides. nih.gov These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt cancer cell growth and survival. nih.gov Furthermore, thiophene derivatives are known to interfere with critical signaling pathways implicated in cancer cell proliferation. Some sulfonamides have been shown to modulate pathways such as the PI3K/AKT/mTOR signaling cascade and to influence the expression of proteins involved in apoptosis. researchgate.net

Exploration of Molecular Targets and Binding Affinities

The primary molecular targets for this compound identified in the literature are enzymes, particularly those containing a metal ion in their active site. The sulfonamide group acts as a zinc-binding ligand, which is fundamental to its inhibitory mechanism against metalloenzymes like carbonic anhydrase. researchgate.net

The binding affinity for lactoperoxidase has been quantified, demonstrating a high degree of potency. The presence of the thienylthio group is thought to enhance the binding affinity and specificity of the compound towards its biological targets.

| Molecular Target | Inhibition Constant (Kᵢ) | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Lactoperoxidase (LPO) | 2 ± 0.6 nM | 3.4 nM | Competitive | nih.govtandfonline.com |

| Carbonic Anhydrase (CA) Isozymes | Data not specific for this compound; related compounds show nanomolar inhibition for hCA II, IX, XII and micromolar for hCA I. | Not Available | Competitive (inferred) | nih.govresearchgate.netnih.gov |

Mechanisms of Action in Pre-clinical Biological Models

The mechanisms of action for this compound have been inferred from studies on related compounds in various preclinical contexts.

Ocular Models : In models of glaucoma and ocular hypertension, the mechanism centers on the inhibition of carbonic anhydrase within the eye. This inhibition reduces the rate of aqueous humor secretion, leading to a decrease in intraocular pressure, which is a key therapeutic goal in preventing optic nerve damage.

Anticancer Models : In various cancer cell line studies, thiophene derivatives have shown promising cytotoxic effects. nih.gov The proposed mechanisms are multifaceted and include the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., hCA IX) and interference with key signaling pathways that control cell proliferation and survival. researchgate.net

Computational Chemistry and Theoretical Characterization of 5 2 Thienylthio Thiophene 2 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric parameters of molecules. For thiophene (B33073) sulfonamide derivatives, methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize molecular geometry and predict various electronic descriptors. mdpi.comnih.gov

The molecular architecture of 5-(2-Thienylthio)thiophene-2-sulfonamide is defined by two thiophene rings linked by a sulfur atom, with a sulfonamide group attached to one of the rings. Computational studies on similar thiophene sulfonamide derivatives indicate that the sulfur-carbon bond lengths within the thiophene rings are typically around 1.73 Å to 1.75 Å. mdpi.comsemanticscholar.org The sulfur-oxygen and sulfur-nitrogen bonds in the sulfonamide group are calculated to be approximately 1.42 Å and 1.64 Å, respectively. mdpi.comsemanticscholar.org The bond angles around the sulfur atom of the sulfonamide group are also critical, with O=S=O angles around 120.46–121.18° and O=S–NH2 angles in the range of 105.04–111.26°. mdpi.comsemanticscholar.org

The electronic structure of this compound can be further understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For a series of thiophene sulfonamide derivatives, these energy gaps have been calculated to be in the range of 3.44–4.65 eV, suggesting good stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool for understanding the electronic distribution and predicting the reactive sites of a molecule. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For thiophene sulfonamide derivatives, the most negative potential is generally located around the oxygen atoms of the sulfonamide group, while the hydrogen atoms of the amine group exhibit the most positive potential. mdpi.com

Table 1: Representative Calculated Electronic Properties for Thiophene Sulfonamide Derivatives

| Property | Representative Value | Significance |

| HOMO-LUMO Gap (ΔE) | 3.44–4.65 eV | Indicates chemical stability and reactivity. |

| Ionization Potential | ~6.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~-1.5 eV | Energy released when an electron is added. |

| Dipole Moment | ~4-6 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are representative of thiophene sulfonamide derivatives and are intended to illustrate the types of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Docking and Molecular Dynamics Simulations of this compound with Target Biomolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule and a biological target, such as a protein or enzyme. Given that many thiophene-based sulfonamides are known inhibitors of carbonic anhydrases (CAs), it is highly probable that this compound also targets these enzymes. nih.govmdpi.com

Molecular docking studies can predict the binding pose and affinity of this compound within the active site of various carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX). The sulfonamide group is crucial for inhibition, as it coordinates with the zinc ion in the enzyme's active site. nih.gov The two thiophene rings and the thioether linkage would then occupy adjacent regions of the active site, forming hydrophobic and van der Waals interactions with amino acid residues.

Table 2: Potential Interacting Residues in Carbonic Anhydrase II for Sulfonamide Inhibitors

| Interaction Type | Potential Amino Acid Residues |

| Coordination | Zinc Ion (via sulfonamide) |

| Hydrogen Bonding | Gln92, His68, Thr199, Thr200 |

| Hydrophobic Interactions | Val121, Val135, Leu198, Leu204 |

| van der Waals | Phe131, Pro202 |

Note: This table lists amino acid residues commonly involved in the binding of sulfonamide inhibitors to human carbonic anhydrase II, as identified through docking and crystallographic studies of related compounds. Specific interactions for this compound would need to be confirmed by dedicated simulation studies.

QSAR Modeling for Predictive Research on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models could be developed to predict their inhibitory potency against specific carbonic anhydrase isoforms.

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities is required. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., topological, electronic, steric), are then calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to identify the descriptors that best correlate with the observed activity. ni.ac.rs

A statistically validated QSAR model can be a powerful tool for:

Predicting the activity of newly designed, unsynthesized analogues.

Identifying the key structural features that contribute to or detract from biological activity.

Guiding the optimization of lead compounds to enhance their potency and selectivity.

For sulfonamide-based carbonic anhydrase inhibitors, QSAR studies have often highlighted the importance of descriptors related to molecular size, shape, and electronic properties in determining inhibitory activity. nih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how well it can fit into the binding site of a target protein. This compound possesses several rotatable bonds, primarily around the thioether linkage and the sulfonamide group, which gives it conformational flexibility.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures. Quantum chemical methods can then be used to calculate the relative energies of these conformers and identify the most probable structures in different environments.

The dihedral angles between the two thiophene rings and the orientation of the sulfonamide group relative to its attached thiophene ring are key conformational parameters. The interplay of steric hindrance and electronic effects, such as conjugation, will determine the preferred conformations. Understanding the low-energy conformational landscape of this compound is essential for interpreting its interactions with biological targets and for designing analogues with improved binding properties.

Applications of 5 2 Thienylthio Thiophene 2 Sulfonamide in Pre Clinical Research Models

In Vitro Cellular Assays for Biological Activity Profiling

In vitro studies are crucial for the initial screening and characterization of a compound's biological effects. For 5-(2-Thienylthio)thiophene-2-sulfonamide, these assays have been instrumental in identifying its inhibitory potential against specific enzymes.

Notably, the compound has been investigated for its effect on lactoperoxidase (LPO), a key enzyme in the immune system. nih.gov A study investigating the in vitro effects of several thiophene-2-sulfonamide (B153586) derivatives on bovine milk LPO found that this compound exhibited the most potent inhibitory activity among the tested compounds. nih.gov The research determined that the compound acts as a competitive inhibitor of LPO. nih.gov

Key findings from this in vitro research are summarized in the table below:

| Parameter | Value | Enzyme Target | Inhibition Type |

| IC₅₀ | 3.4 nM | Lactoperoxidase (LPO) | Competitive |

| Kᵢ | 2 ± 0.6 nM | Lactoperoxidase (LPO) | Competitive |

These findings highlight the compound's significant and specific inhibitory action on lactoperoxidase in a cell-free system. Further in vitro studies have suggested that this compound also acts as a potent inhibitor of carbonic anhydrase, an enzyme family involved in various physiological processes. The mechanism of action is believed to involve the sulfonamide group binding to the zinc ion within the active site of the carbonic anhydrase enzyme.

Ex Vivo Tissue and Organ Explant Studies

Currently, there is a lack of published scientific literature detailing the application of this compound in ex vivo tissue and organ explant studies. This research area represents a potential future direction for understanding the compound's effects in a more complex biological environment that bridges the gap between in vitro assays and in vivo models.

Applications as a Research Tool in Biochemical Pathways Investigations

The demonstrated potent and competitive inhibition of lactoperoxidase suggests that this compound can be a valuable research tool for investigating biochemical pathways involving this enzyme. nih.gov Lactoperoxidase is a crucial component of the innate immune system, and its activity is important for host defense. nih.gov By selectively inhibiting LPO, this compound could be used to probe the role of this enzyme in various physiological and pathological processes.

The thiophene (B33073) ring system, a key feature of this compound, is recognized for its pharmacological versatility, and the thienylthio group may enhance binding affinity and specificity towards different biological targets. This makes it a promising candidate for exploring various enzymatic pathways.

Utility in Target Validation Studies for Novel Biological Pathways

Given its specific inhibitory profile, this compound holds potential for use in target validation studies. For instance, its potent inhibition of lactoperoxidase could be leveraged to validate LPO as a therapeutic target in diseases where its activity is implicated. nih.gov Similarly, its activity as a carbonic anhydrase inhibitor could aid in validating specific isoforms of this enzyme as targets for various therapeutic areas, including ophthalmic conditions like glaucoma. However, dedicated studies focusing on the use of this compound specifically for validating novel biological pathways have not yet been published in peer-reviewed literature.

Future Directions and Uncharted Research Avenues for 5 2 Thienylthio Thiophene 2 Sulfonamide

Exploring Novel Biological Targets and Therapeutic Implications as a Lead Compound

While the inhibitory activity of 5-(2-Thienylthio)thiophene-2-sulfonamide against carbonic anhydrase is established, its structural motifs—the thiophene (B33073) ring and the sulfonamide group—are present in compounds with a wide array of pharmacological effects. nih.govresearchgate.net This suggests that this compound could serve as a valuable lead compound for developing agents against new biological targets. Future research should systematically investigate its potential in therapeutic areas beyond its current applications.

Thiophene-based sulfonamides have shown promise in several key areas of drug discovery. Structurally related compounds have been identified as potent inhibitors of enzymes implicated in inflammation, cancer, and infectious diseases. For instance, certain N-(5-substituted) thiophene-2-alkylsulfonamides are potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory pathway. nih.gov Similarly, other thiophene sulfonamide derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5), a target in neurodegenerative diseases, and decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacteria. nih.govnih.gov

Given these precedents, future research could explore the inhibitory potential of this compound against a range of targets. Its efficacy could be evaluated in assays for antibacterial activity, particularly against drug-resistant strains like Klebsiella pneumoniae, and for anticancer properties, building on the known cytotoxicity of other complex thiophene derivatives. researchgate.netnih.govnih.gov

Table 1: Potential Novel Biological Targets for this compound

| Biological Target | Therapeutic Area | Rationale Based on Similar Compounds |

|---|---|---|

| 5-Lipoxygenase (5-LO) | Anti-inflammatory | N-(5-substituted) thiophene-2-alkylsulfonamides show potent 5-LO inhibition. nih.gov |

| Cyclin-dependent kinase 5 (cdk5) | Neurodegenerative Diseases | A 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a cdk5 inhibitor. nih.gov |

| DprE1 Enzyme | Infectious Disease (Tuberculosis) | Thiophene-arylamide derivatives are effective DprE1 inhibitors. nih.gov |

| Various Bacterial Enzymes | Infectious Disease (Antibacterial) | 5-bromo-N-alkylthiophene-2-sulfonamides show efficacy against K. pneumoniae. nih.gov |

| Kinases, Tubulin | Oncology | Thiophene and sulfonamide moieties are common in anticancer agents. researchgate.netnih.gov |

Advanced Synthetic Approaches and Sustainable Production Methodologies

The conventional synthesis of this compound involves multi-step processes that may include the Gewald reaction for forming the thiophene ring, followed by nucleophilic substitution and sulfonamide formation. To enhance efficiency, reduce waste, and improve scalability, future research should focus on developing advanced and sustainable synthetic strategies.

Modern organic synthesis offers several avenues for improvement. One promising area is the development of one-pot reactions, which combine multiple synthetic steps into a single procedure, thereby saving time, solvents, and resources. researchgate.net The application of green chemistry principles, such as using environmentally benign solvents and catalysts, is another crucial direction. For example, replacing traditional catalysts with reusable, solid-supported catalysts could significantly improve the environmental footprint of the synthesis.

Furthermore, the use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, could offer more efficient and versatile methods for constructing the core structure or creating a library of derivatives for structure-activity relationship (SAR) studies. nih.gov Flow chemistry presents another advanced methodology, offering precise control over reaction conditions, improved safety, and potential for continuous manufacturing.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Description | Potential Advantages for Synthesis |

|---|---|---|

| Traditional Synthesis | Multi-step batch processes (e.g., Gewald reaction, subsequent functionalization). | Established and understood reaction pathways. |

| One-Pot Synthesis | Combining multiple reaction steps into a single flask without isolating intermediates. researchgate.net | Increased efficiency, reduced solvent waste, and lower operational costs. |

| Green Chemistry Approaches | Use of eco-friendly solvents, catalysts, and reaction conditions. researchgate.net | Reduced environmental impact and improved process safety. |

| Modern Cross-Coupling | Reactions like Suzuki-Miyaura to form key carbon-sulfur or carbon-carbon bonds. nih.gov | High efficiency, functional group tolerance, and modularity for creating derivatives. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, precise control, scalability, and potential for automation. |

Integration with High-Throughput Screening Platforms in Academic Research

High-throughput screening (HTS) is a powerful technology for rapidly testing thousands to millions of compounds for biological activity. researchgate.netmdpi.com Integrating this compound and its derivatives into HTS platforms in academic and research settings could accelerate the discovery of novel biological functions. Such an approach allows for unbiased screening against large and diverse panels of targets, including enzymes, receptors, and whole-cell assays, maximizing the chance of identifying unexpected therapeutic applications. nih.gov

A key precedent for this approach is the discovery of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, as a cdk5 inhibitor through an HTS campaign. nih.gov This demonstrates that the thiophene-sulfonamide scaffold is amenable to HTS and can yield valuable hit compounds. By creating a focused library of analogues of this compound, researchers can systematically explore how structural modifications impact activity across a wide range of biological assays, from antimicrobial and anticancer screens to assays for specific enzyme inhibition.

Academic research institutions are increasingly equipped with HTS capabilities, making this an accessible strategy. Screening this compound against libraries of human kinases, proteases, or G-protein coupled receptors could reveal novel and potent inhibitory profiles, providing the starting point for new drug discovery programs.

Interdisciplinary Research Collaborations for Comprehensive Characterization

To fully realize the potential of this compound, a siloed research approach is insufficient. A comprehensive characterization requires robust interdisciplinary collaborations that bring together experts from various scientific fields.

Medicinal Chemistry and Organic Synthesis: Synthetic chemists are needed to devise advanced, sustainable production methods and to create libraries of derivatives for SAR studies. researchgate.netnih.gov

Molecular and Cellular Biology: Biologists are essential for designing and executing HTS campaigns, validating biological targets, and elucidating the mechanism of action at a cellular level. nih.govnih.gov

Computational Chemistry and Structural Biology: Computational experts can perform in-silico docking studies to predict potential binding interactions with various protein targets, helping to prioritize experimental screening efforts. Crystallographers can then provide high-resolution crystal structures of the compound bound to its target, offering crucial insights for rational drug design. nih.gov

Pharmacology and Toxicology: Pharmacologists are required to evaluate the compound's efficacy in preclinical models, while toxicologists must assess its safety profile to determine its viability as a potential therapeutic agent.

Chemical Engineering: For sustainable production, collaboration with chemical engineers is vital to optimize reaction conditions and develop scalable manufacturing processes.

By fostering these collaborations, the scientific community can move beyond the known applications of this compound and systematically explore its uncharted potential, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. What synthetic routes are available for 5-(2-Thienylthio)thiophene-2-sulfonamide, and how are reaction conditions optimized?

Answer: The compound can be synthesized via thioacetalization, chloromethylation, or oxidation of precursor molecules like 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde. For example:

- Thioacetalization : React with propane-1-thiol or propane-1,3-dithiol in the presence of chlorotrimethylsilane to form thioacetal derivatives .

- Chloromethylation : Treat with formaldehyde under HCl gas and ZnCl₂ to generate oligomers via polycondensation .

- Oxidation : Use 30% H₂O₂ in glacial acetic acid to oxidize sulfur and aldehyde groups, yielding sulfonic acid derivatives .

Optimization : Monitor reaction progress via TLC, adjust stoichiometry (e.g., excess thiol for complete thioacetalization), and control temperature (e.g., 0–5°C for chloromethylation to minimize side reactions).

Q. What analytical methods are recommended for characterizing purity and structure?

Answer:

Q. How do reaction intermediates influence the final product’s stability?

Answer: Primary chloromethylation intermediates (e.g., –CH₂Cl groups) are highly reactive and prone to polycondensation, leading to oligomer formation. Stabilize intermediates by:

- Using low temperatures (0–5°C) during chloromethylation .

- Quenching reactive groups immediately (e.g., with NaHCO₃) to prevent cross-linking .

Advanced Research Questions

Q. How can computational docking studies predict binding affinity to carbonic anhydrase isoforms?

Answer:

- Protein Preparation : Download hCA II/IX crystal structures (PDB: 4iwz, 5fl4) and prepare ligands using Schrödinger’s LigPrep (OPLS4 force field, pH 7.0) .

- Docking : Use Glide (Schrödinger Suite) to simulate binding. Key metrics:

- Docking Score : Lower (more negative) values indicate stronger binding (e.g., –9.2 kcal/mol for this compound vs. –8.5 for reference drugs) .

- Ligand Efficiency : Normalize docking scores by heavy atom count to prioritize fragment-like binders .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Q. How does the compound’s electronic structure influence its reactivity in radical reactions?

Answer:

- Radical Stability : The thiophene-sulfonamide moiety stabilizes radicals via resonance delocalization (confirmed by EPR spectroscopy) .

- Reactivity Screening : Use differential scanning calorimetry (DSC) to assess thermal stability. For example, decomposition at 140°C with 400 J/g energy release suggests suitability for controlled radical polymerizations .

Q. What role does the compound play in designing covalent inhibitors?

Answer:

- Target Engagement : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors. Modify the thiophene ring with electrophiles (e.g., α,β-unsaturated ketones) for covalent binding .

- Kinetic Analysis : Measure kinact/KI values using jump-dilution assays to quantify irreversible inhibition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.